

Introduction: A Molecule at the Crossroads of Nootropics and Immunology

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Oxopyrrolidin-1-yl)propanoic acid

Cat. No.: B118240

[Get Quote](#)

3-(2-Oxopyrrolidin-1-yl)propanoic acid, identified by CAS number 77191-38-9, is a fascinating molecule that occupies a unique position in medicinal chemistry and drug development. Structurally, it is a simple derivative of 2-pyrrolidinone, featuring a propanoic acid tail attached to the lactam nitrogen. This structure immediately draws parallels to the renowned racetam class of nootropics, most notably Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide). This close structural relationship suggests a potential for cognitive-enhancing properties, making it a person of interest in neuroscience research.

However, its utility is not confined to the central nervous system. Recent explorations have highlighted its role as a key intermediate in the synthesis of Retinoic Acid-Related Orphan Receptor gamma (ROR γ) modulators.^[1] ROR γ is a critical nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation, placing it at the heart of autoimmune diseases and cancer immunotherapy.^{[2][3]}

This guide provides an in-depth technical overview of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, analytical validation, and its dual-potential biological activities, offering a comprehensive resource grounded in established scientific principles.

Physicochemical and Structural Data

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. These parameters govern its solubility, stability,

reactivity, and pharmacokinetic profile. The key identifiers and properties of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	77191-38-9	[1] [4] [5]
Molecular Formula	C ₇ H ₁₁ NO ₃	[4] [5] [6]
Molecular Weight	157.17 g/mol	[4] [5]
IUPAC Name	3-(2-oxopyrrolidin-1-yl)propanoic acid	[6]
Synonyms	2-Oxo-1-pyrrolidinepropanoic acid	[6]
Appearance	Solid (predicted)	
SMILES	O=C(O)CCN1C(=O)CCC1	
InChI Key	XOMYTIUVNSWEAI-UHFFFAOYSA-N	[5]

Synthesis and Purification: A Mechanistic Approach

The synthesis of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** is most efficiently achieved via a base-catalyzed Michael addition. This classic reaction in organic chemistry involves the conjugate addition of a nucleophile—in this case, the deprotonated nitrogen of 2-pyrrolidinone—to an α,β -unsaturated carbonyl compound, acrylic acid.

Causality of Experimental Choices:

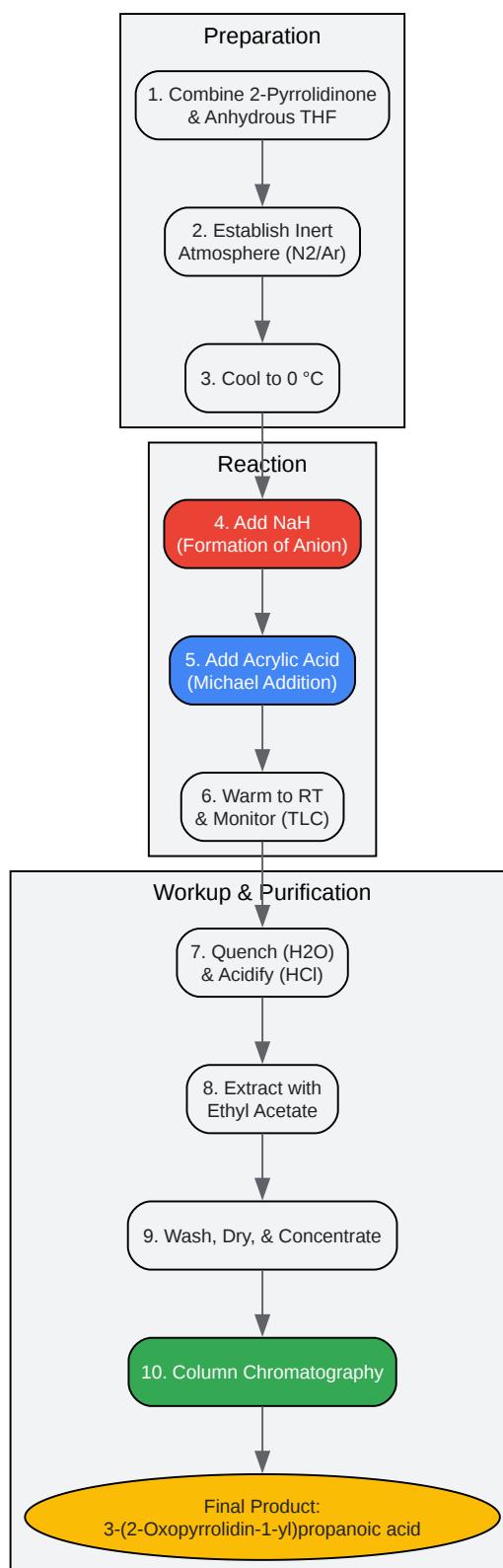
- Nucleophile Activation:** 2-Pyrrolidinone is a weak acid ($pK_a \approx 25$). A strong base like sodium hydride (NaH) or potassium tert-butoxide is required to deprotonate the lactam nitrogen, generating the pyrrolidinone anion. This anion is a potent nucleophile, essential for initiating the attack on the electron-deficient β -carbon of the acrylate system.
- Solvent Selection:** An aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is crucial. These solvents will not protonate the highly reactive pyrrolidinone anion,

allowing it to participate in the Michael addition. They also effectively solvate the reactants.

- Reaction Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation and addition steps, minimizing side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
- Workup and Purification: The reaction is quenched with water, which protonates the intermediate enolate. Acidification is then necessary to protonate the carboxylate, yielding the final carboxylic acid product. Purification via column chromatography or recrystallization is standard to remove unreacted starting materials and any side products.

Experimental Protocol: Synthesis via Michael Addition

Materials:


- 2-Pyrrolidinone
- Acrylic acid
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

Step-by-Step Methodology:

- Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-pyrrolidinone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve it in anhydrous THF.

- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.
- Michael Addition: Dissolve acrylic acid (1.05 eq) in anhydrous THF and add it to the dropping funnel. Add the acrylic acid solution dropwise to the pyrrolidinone anion suspension at 0 °C over 30 minutes.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Quench and Acidification: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water. Adjust the pH to ~2-3 with 1M HCl.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

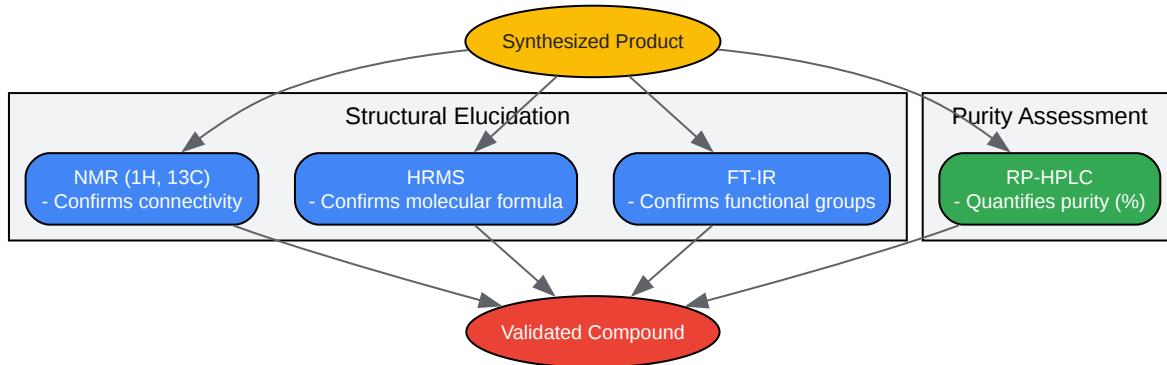
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system where data from each method corroborates the others.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the most powerful tools for structural elucidation.
 - ^1H NMR: The spectrum is expected to show distinct signals for the three methylene groups of the pyrrolidinone ring and the two methylene groups of the propanoic acid chain. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).[7] The integration of these signals should correspond to the number of protons in each environment.
 - ^{13}C NMR: The spectrum will show seven distinct carbon signals, with the carbonyl carbons of the lactam and the carboxylic acid appearing at the lowest field (~ 170 - 180 ppm).[8]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum should exhibit a very broad absorption band from ~ 2500 - 3300 cm^{-1} characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and two strong carbonyl (C=O) stretching bands: one for the carboxylic acid ($\sim 1710\text{ cm}^{-1}$) and one for the lactam amide ($\sim 1680\text{ cm}^{-1}$).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula ($\text{C}_7\text{H}_{11}\text{NO}_3$).
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing purity. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acid modifier (e.g., 0.1% trifluoroacetic acid) is typically effective. Purity is determined by integrating the area of the product peak relative to the total peak area at a suitable UV wavelength (e.g., 210 nm).

Protocol: Purity Analysis by RP-HPLC

- Sample Preparation: Accurately weigh ~ 1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 acetonitrile/water solution to create a 1 mg/mL stock solution.

- HPLC System:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV at 210 nm.
 - Column Temperature: 30 °C.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-19 min: Linear gradient from 95% to 5% B
 - 19-25 min: Hold at 5% B (re-equilibration).
- Injection and Analysis: Inject 10 µL of the sample solution. Integrate the peak areas in the resulting chromatogram to calculate the purity percentage.

Analytical Validation Workflow

[Click to download full resolution via product page](#)

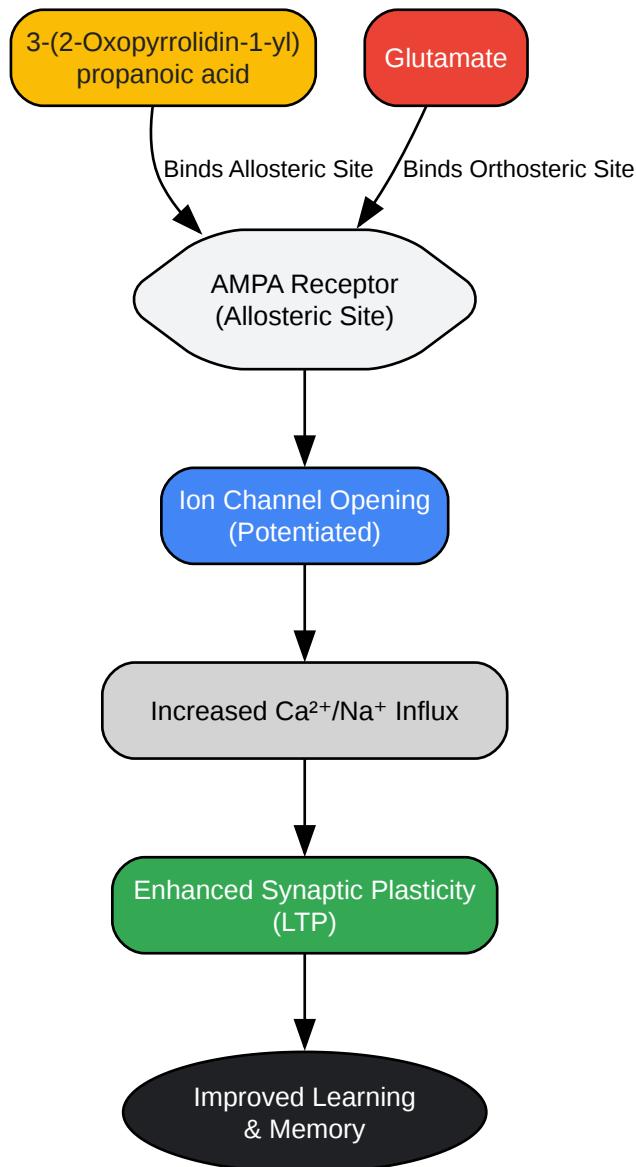
Caption: A multi-technique workflow for analytical validation.

Biological Profile and Therapeutic Potential

The therapeutic potential of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** appears to be twofold, stemming from its structural similarity to two distinct classes of bioactive molecules.

Potential as a Nootropic Agent

The racetam family of drugs, defined by the 2-pyrrolidinone nucleus, are known cognitive enhancers.^[9] Piracetam, the archetypal racetam, is 2-(2-oxopyrrolidin-1-yl)acetamide. The subject compound is a close structural analog, differing only by the replacement of the acetamide group with a propanoic acid group.


Proposed Mechanism of Action (by analogy to Racetams): While no single mechanism fully explains the effects of racetams, a leading hypothesis is their action as positive allosteric modulators of AMPA-type glutamate receptors.^{[9][10]}

- **Binding:** The racetam molecule binds to a specific allosteric site on the AMPA receptor.
- **Modulation:** This binding potentiates the receptor's response to glutamate, increasing the duration of ion channel opening.

- Enhanced Neurotransmission: The result is an enhanced excitatory postsynaptic potential, which is believed to underpin improvements in synaptic plasticity, learning, and memory.[10]

This compound is a prime candidate for screening in assays designed to assess learning and memory, such as the Morris water maze or passive avoidance tests in rodent models.[11]

Hypothesized Nootropic Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mechanism via AMPA receptor modulation.

Role as an Intermediate in Immunology and Oncology

Independent of its potential nootropic activity, **3-(2-Oxopyrrolidin-1-yl)propanoic acid** has been cited as a precursor for synthesizing ROR γ t agonists.^[1] ROR γ t is the master transcription factor for Th17 cells, which produce pro-inflammatory cytokines like IL-17.^[2]

- Inverse Agonists/Antagonists: In autoimmune diseases like psoriasis and rheumatoid arthritis, where Th17 cells are overactive, ROR γ t inverse agonists are sought to dampen the immune response.
- Agonists: Conversely, in immuno-oncology, enhancing the activity and survival of effector T cells is desirable. Synthetic ROR γ t agonists have been shown to enhance anti-tumor immunity by increasing the production of effector cytokines and reducing immune checkpoint molecules like PD-1.^[12]

The propanoic acid moiety of this compound serves as a chemical handle. It can be readily converted to an amide via standard peptide coupling reactions, allowing for its conjugation to more complex molecular scaffolds designed to bind within the ligand-binding pocket of the ROR γ t nuclear receptor.^{[2][13]}

Applications in Research and Drug Development

The dual nature of this compound makes it a versatile tool for drug discovery:

- Neuroscience Research: It serves as an ideal candidate for structure-activity relationship (SAR) studies within the racetam class. By comparing its efficacy and potency to piracetam, aniracetam, and other analogs, researchers can better understand the pharmacophore required for cognitive enhancement.
- Scaffold for Medicinal Chemistry: As a building block, its pyrrolidinone ring provides a rigid, well-characterized scaffold.^[14] The propanoic acid group offers a straightforward point of attachment for diversification, enabling the rapid generation of chemical libraries for screening against various biological targets, particularly ROR γ t.^{[1][2]}
- Probe for Target Identification: If the compound demonstrates significant biological activity, it can be functionalized with tags (e.g., biotin, fluorescent dyes) to be used as a chemical probe for identifying its precise molecular targets within the cell.

Conclusion and Future Directions

3-(2-Oxopyrrolidin-1-yl)propanoic acid is more than a simple chemical. It represents a structural bridge between two highly active and therapeutically relevant areas of drug discovery: nootropics and immunomodulation. Its straightforward synthesis and versatile chemical handles make it an accessible and valuable tool for academic and industrial researchers alike.

Future investigations should focus on direct biological evaluation to confirm its hypothesized nootropic effects and to further explore its utility in the synthesis of novel ROR γ t modulators. A full characterization of its pharmacokinetic and safety profiles will be essential steps in translating its potential from the laboratory bench to preclinical and, ultimately, clinical development.

References

A complete list of all sources cited within this guide.

- PubChem. 3-Pyrrolidin-2-yl-propionic acid.
- Marcotte, D., et al. (2020). Novel Tricyclic Pyroglutamide Derivatives as Potent ROR γ t Inverse Agonists Identified using a Virtual Screening Approach. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [\[Link\]](#)
- Mondadori, C., et al. (1987). Do piracetam-like compounds act centrally via peripheral mechanisms? *Brain Research*. [\[Link\]](#)
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *Molecules*. [\[Link\]](#)
- Kavina, M. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. *Russian Journal of Organic Chemistry*. [\[Link\]](#)
- Sharma, D., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives.
- Doc Brown's Chemistry. low/high resolution ^1H proton nmr spectrum of propanoic acid. [\[Link\]](#)
- Piktel, E., et al. (2022). In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. *International Journal of Molecular Sciences*. [\[Link\]](#)
- Semantic Scholar. Piracetam and Piracetam-Like Drugs. [\[Link\]](#)

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. *Frontiers in Chemistry*. [Link]
- Abdel-Wahab, B. F., et al. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. *Food Additives and Contaminants*. [Link]
- Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
- Wikipedia. Racetam. [Link]
- Fujita, M., et al. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. *Journal of Thermal Analysis and Calorimetry*. [Link]
- Kumar, N., et al. (2017). Synthetic ROR γ t Agonists Enhance Protective Immunity. *Scientific Reports*. [Link]
- LIPID MAPS Structure D
- Semantic Scholar. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Withers, J. B., et al. (2020). Synthetic ROR γ agonists regulate multiple pathways to enhance antitumor immunity. *OncolImmunology*. [Link]
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. *Brain Research Reviews*. [Link]
- PubChem. 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.
- Smirnova, T., et al. (2023). New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro. *Polymers*. [Link]
- Abdel-Wahab, B. F., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. *International Journal of Molecular Sciences*. [Link]
- Doc Brown's Chemistry. Introductory note on the ^{13}C NMR spectrum of propanoic acid. [Link]
- PubChem. 2-Oxo-1-pyrrolidinepropanoic acid.
- ResearchGate. What are the shielding and deshielding effects in 3-bromo propanoic acid? [Link]
- Scribd. Exercises On NMR, 2i, HL, 250915. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(2-OXO-PYRROLIDIN-1-YL)-PROPIONIC ACID | 77191-38-9 [chemicalbook.com]
- 2. Novel Tricyclic Pyroglutamide Derivatives as Potent ROR γ t Inverse Agonists Identified using a Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic ROR γ t Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Oxo-1-pyrrolidinepropanoic acid | C7H11NO3 | CID 3146688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. low/high resolution ^1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ^{13}C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Racetam - Wikipedia [en.wikipedia.org]
- 10. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Do piracetam-like compounds act centrally via peripheral mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic ROR γ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- To cite this document: BenchChem. [Introduction: A Molecule at the Crossroads of Nootropics and Immunology]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118240#3-2-oxopyrrolidin-1-yl-propanoic-acid-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com